Boc-threo-beta-methyl-DL-aspartic acid

Description

Chemical Definition and Nomenclature

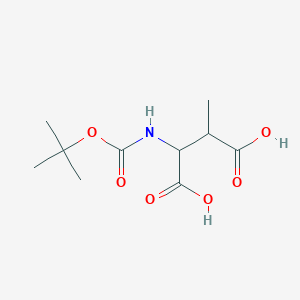

Tert-butyloxycarbonyl-threo-beta-methyl-DL-aspartic acid is systematically defined as a chemically modified derivative of aspartic acid featuring a tert-butyloxycarbonyl protecting group on the amino moiety and a methyl group positioned at the beta-carbon atom. The compound possesses the molecular formula C₁₀H₁₇NO₆ and exhibits a molecular weight of 247.24 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 159107-42-3, providing a unique identifier for scientific and commercial purposes.

The nomenclature of this compound reflects its complex structural features through systematic chemical naming conventions. The "threo" designation refers to the specific stereochemical configuration where the hydroxyl and amino groups on adjacent carbon atoms adopt a threo arrangement, distinguishing it from the alternative erythro configuration. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and its subsequent chemical behavior. The "DL" prefix indicates that the compound exists as a racemic mixture containing equal proportions of both enantiomers, specifically the (2S,3S) and (2R,3R) stereoisomers.

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid, which precisely describes the molecular structure according to established nomenclature rules. Alternative naming systems refer to the compound as N-tert-butoxycarbonyl-3-methyl-DL-aspartic acid, emphasizing the protecting group functionality. The tert-butyloxycarbonyl group, commonly represented in abbreviated form but more precisely described as a 2-methylpropan-2-yl oxycarbonyl substituent, serves as an acid-labile protecting group that can be selectively removed under specific conditions.

Table 1: Chemical Properties and Identification Data

Historical Context in Amino Acid Research

The development of tert-butyloxycarbonyl-threo-beta-methyl-DL-aspartic acid emerged from the broader evolution of amino acid research and the growing need for sophisticated protecting group strategies in organic synthesis. The historical context of this compound's development can be traced to the fundamental work on amino acid modifications and the establishment of protecting group chemistry as a cornerstone of modern synthetic methodology. Early investigations into amino acid derivatives focused primarily on understanding natural biosynthetic pathways and developing methods for synthesizing peptides and proteins under controlled laboratory conditions.

The introduction of tert-butyloxycarbonyl protecting groups represented a significant advancement in amino acid chemistry, providing researchers with a reliable method for temporarily masking reactive amino functionalities during multi-step synthetic procedures. This protecting group strategy became particularly important in the context of solid-phase peptide synthesis, where sequential amino acid coupling reactions required precise control over which functional groups remained available for reaction at each stage of the synthesis. The tert-butyloxycarbonyl group offered the advantage of being stable under basic conditions while remaining readily removable under acidic conditions, making it ideal for the iterative coupling and deprotection cycles required in peptide synthesis.

Research into beta-methylated amino acids, including the threo-beta-methyl derivatives of aspartic acid, gained momentum as scientists recognized the importance of non-proteinogenic amino acids in various biological and synthetic applications. The systematic study of 3-methylaspartate and related compounds revealed their significance in enzymatic processes and their potential as building blocks for creating peptides with enhanced stability and novel biological activities. Investigations into 3-methylaspartate ammonia lyase and related enzymes provided crucial insights into the substrate specificity and catalytic mechanisms involving beta-methylated amino acid derivatives.

The historical development of this compound also reflects the broader trend toward expanding the chemical diversity of available amino acid building blocks beyond the canonical twenty naturally occurring amino acids. This expansion has been driven by the recognition that unnatural amino acids can impart unique properties to peptides and proteins, including enhanced metabolic stability, altered binding specificity, and novel biological activities. The systematic synthesis and characterization of compounds like tert-butyloxycarbonyl-threo-beta-methyl-DL-aspartic acid has contributed to the growing toolkit available to researchers working in peptide chemistry, medicinal chemistry, and chemical biology.

Significance in Organic Chemistry and Peptide Science

Tert-butyloxycarbonyl-threo-beta-methyl-DL-aspartic acid holds substantial significance in organic chemistry and peptide science due to its unique structural features and versatile synthetic applications. The compound serves as an essential building block in peptide synthesis, particularly in applications requiring specific stereochemical control and enhanced stability characteristics. The presence of the tert-butyloxycarbonyl protecting group enables selective reactions during complex synthetic sequences, while the beta-methyl substituent introduces additional steric and electronic effects that can influence the conformational properties of resulting peptides.

In the realm of peptide synthesis, this compound offers researchers the ability to incorporate non-proteinogenic amino acid residues into peptide sequences with precise control over stereochemistry and functional group reactivity. The threo configuration of the beta-methyl group creates specific spatial arrangements that can significantly impact the secondary and tertiary structure of peptides, potentially leading to enhanced biological activity or improved stability against enzymatic degradation. Research has demonstrated that peptides containing beta-methylated amino acid residues often exhibit altered pharmacokinetic properties and enhanced resistance to proteolytic cleavage, making them valuable candidates for therapeutic applications.

The compound's significance extends to its role in studying enzyme-substrate interactions and developing enzyme inhibitors. Studies involving 3-methylaspartate ammonia lyase have revealed that beta-methylated aspartic acid derivatives can serve as competitive inhibitors or alternative substrates for various enzymes involved in amino acid metabolism. These investigations have provided valuable insights into the molecular determinants of enzyme specificity and have contributed to the development of enzyme-based biotechnological applications. The hydrophobic interactions formed by the methyl group, combined with the presence of the amino group on carbon 2, play essential roles in appropriate substrate binding and subsequent catalytic activity.

Table 2: Applications and Research Significance

The methodological significance of tert-butyloxycarbonyl-threo-beta-methyl-DL-aspartic acid in organic synthesis extends beyond its immediate applications to its role as a model compound for developing and refining synthetic strategies. The successful synthesis and manipulation of this compound has contributed to the advancement of protecting group methodologies, stereochemical control techniques, and multi-step synthetic planning. Researchers have utilized this compound to explore new coupling methods, deprotection conditions, and purification strategies that have broader applicability across the field of amino acid and peptide chemistry.

Properties

IUPAC Name |

2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-5(7(12)13)6(8(14)15)11-9(16)17-10(2,3)4/h5-6H,1-4H3,(H,11,16)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBGLGONPRHXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-threo-beta-methyl-DL-aspartic acid typically involves the protection of the amino group of threo-beta-methyl-DL-aspartic acid with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds under mild conditions to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Boc-threo-beta-methyl-DL-aspartic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Triethylamine in dichloromethane for Boc group substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of various protected amino acids.

Scientific Research Applications

Chemical Research Applications

Boc-threo-β-Me-DL-Asp is primarily utilized as a building block in peptide synthesis and organic synthesis. Its unique structure allows for selective reactions that are crucial in the development of complex molecules.

Peptide Synthesis

- Building Block : The compound serves as an essential component in synthesizing peptides, particularly those requiring specific stereochemistry due to its threo configuration.

- Reagents and Conditions : Commonly used reagents include triethylamine and dichloromethane under mild conditions to protect the amino group effectively.

Organic Synthesis

- Substitution Reactions : Boc-threo-β-Me-DL-Asp can undergo nucleophilic substitutions, allowing for the introduction of various functional groups. This property is beneficial in creating diverse derivatives for further study.

Biological Applications

In biological research, Boc-threo-β-Me-DL-Asp has been employed to investigate enzyme mechanisms and protein interactions, making it a valuable tool for understanding biochemical pathways.

Enzyme Mechanisms

- Study of Glutamate Transporters : Research indicates that derivatives of β-hydroxyaspartic acid, including Boc-threo-β-Me-DL-Asp, act as inhibitors of L-glutamate transporters. This inhibition is crucial for studying neurotransmitter dynamics and can aid in developing treatments for neurodegenerative diseases such as Alzheimer's and ALS .

Protein Interactions

- Modulation of Protein Activity : The steric hindrance provided by the Boc group can influence the binding affinity of the compound to various receptors and enzymes, thereby modulating their activity.

Medical Applications

The therapeutic potential of Boc-threo-β-Me-DL-Asp is being explored in drug development, particularly concerning neurological disorders.

Neuroprotective Agents

- Glutamate Uptake Inhibition : As an inhibitor of glutamate uptake, Boc-threo-β-Me-DL-Asp derivatives are being studied for their potential to mitigate excitotoxicity associated with conditions like epilepsy and Huntington's disease .

Drug Development

- Precursor for Therapeutics : The compound's derivatives are being investigated as precursors for new drugs targeting excitatory neurotransmitter systems, which play a critical role in cognitive functions .

Industrial Applications

In industrial settings, Boc-threo-β-Me-DL-Asp is utilized in producing specialized chemicals and materials due to its reactivity and ability to form complex structures.

Synthesis of Specialized Chemicals

- The compound’s reaction pathways allow for the efficient production of various protected amino acids and other derivatives used in pharmaceuticals and agrochemicals .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Research | Peptide Synthesis | Essential building block |

| Biological Research | Glutamate Transporter Inhibition | Potential treatment for neurodegeneration |

| Medical Applications | Neuroprotective Agents | Inhibits excitotoxicity |

| Industrial Applications | Production of Specialized Chemicals | Efficient synthesis routes |

Case Study 1: Glutamate Transporter Inhibition

Research conducted using Xenopus oocytes has demonstrated that Boc-threo-β-Me-DL-Asp derivatives significantly inhibit glutamate uptake, suggesting their potential role in treating neurological disorders linked to glutamate dysregulation .

Case Study 2: Peptide Synthesis Efficiency

A study highlighted the efficiency of using Boc-threo-β-Me-DL-Asp as a precursor in synthesizing complex peptides with high stereoselectivity. The results indicated improved yields compared to traditional methods, showcasing its utility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of Boc-threo-beta-methyl-DL-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The pathways involved include the modulation of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Research Findings and Implications

- Synthesis : Beta-methyl and beta-hydroxy derivatives require distinct starting materials (e.g., epoxysuccinic acid isomers) and reaction conditions .

- Mass Spectrometry : Boc protection shifts precursor ions to higher m/z values (e.g., ~263 vs. 146 for unprotected forms) and alters fragmentation patterns .

- Biological Relevance : Beta-methyl groups may stabilize peptide conformations, while beta-hydroxy variants participate in metal chelation or enzyme binding.

Biological Activity

Boc-threo-beta-methyl-DL-aspartic acid (Boc-threo-β-MeAsp) is a synthetic derivative of aspartic acid that has garnered attention for its role in modulating glutamate transport and receptor activity in the central nervous system. This article provides a detailed examination of its biological activity, including its mechanism of action, effects on glutamate transporters, and relevant case studies.

Chemical Structure and Synthesis

Boc-threo-β-MeAsp is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl substitution at the beta position of the aspartate backbone. The synthesis of this compound typically involves standard peptide synthesis techniques, allowing for the introduction of specific functional groups that enhance its biological properties.

Boc-threo-β-MeAsp primarily functions as an inhibitor of excitatory amino acid transporters (EAATs), particularly EAAT1 and EAAT2. These transporters are crucial for maintaining glutamate homeostasis in the brain. By inhibiting these transporters, Boc-threo-β-MeAsp can lead to increased extracellular levels of glutamate, which may have various neurophysiological effects.

Key Findings:

- Inhibition of Glutamate Uptake: Research indicates that Boc-threo-β-MeAsp significantly inhibits the uptake of glutamate in cultured cells expressing EAAT1 and EAAT2. The inhibition potency varies but is generally in the micromolar range .

- Impact on Neuronal Excitability: Elevated levels of glutamate can enhance synaptic transmission but may also lead to excitotoxicity if not properly regulated. This dual effect underscores the importance of precise control over glutamate levels in therapeutic contexts.

1. Glutamate Transport Inhibition

The compound has been shown to inhibit glutamate uptake in various experimental setups:

- Assays in Xenopus Oocytes: Studies demonstrated that Boc-threo-β-MeAsp effectively reduced glutamate-induced currents, indicating its role as a competitive inhibitor .

- Cell Culture Studies: In BGC monolayers, treatment with Boc-threo-β-MeAsp resulted in significant downregulation of EAAT1/GLAST transporter activity, confirming its inhibitory effects on glutamate transport .

2. Neuroprotective and Neurotoxic Potential

While Boc-threo-β-MeAsp can enhance synaptic activity through increased glutamate availability, prolonged exposure may lead to neurotoxic effects:

- Excitotoxicity Risks: The compound's ability to elevate extracellular glutamate levels raises concerns about potential excitotoxic damage, particularly in neuronal cultures exposed to high concentrations over extended periods .

Table 1: Summary of Research Findings on this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.